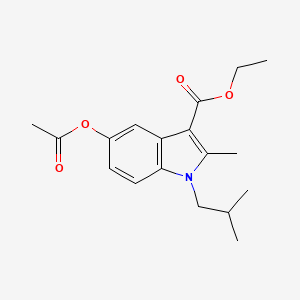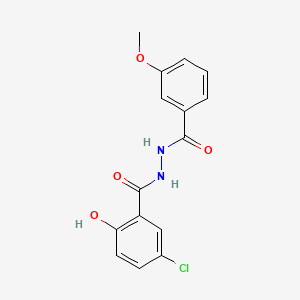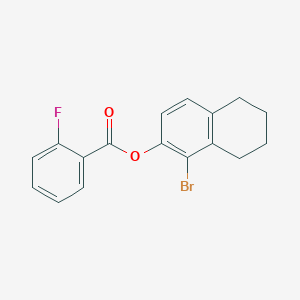![molecular formula C18H15Cl2NO B5879997 2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5879997.png)
2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline, commonly known as DIQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. DIQ belongs to the class of isoquinoline derivatives and has shown promising results in various scientific research studies.
作用機序
DIQ acts by inhibiting the activity of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. DIQ also inhibits the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
DIQ has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). DIQ has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, DIQ has been shown to reduce oxidative stress and increase antioxidant enzyme activity.
実験室実験の利点と制限
DIQ has several advantages for lab experiments, including its easy synthesis and low cost. It also exhibits a high degree of stability, making it suitable for long-term storage. However, DIQ has certain limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of DIQ. One potential direction is the development of novel DIQ derivatives with improved pharmacological properties. Another direction is the investigation of the potential use of DIQ in the treatment of various neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of DIQ and its potential therapeutic applications in various diseases.
合成法
DIQ can be synthesized through several methods, including the Hantzsch reaction, Pictet-Spengler reaction, and Mannich reaction. The Hantzsch reaction involves the condensation of 3,4-dichloroaniline, ethyl acetoacetate, and formaldehyde in the presence of ammonium acetate and ethanol. The Pictet-Spengler reaction involves the condensation of 3,4-dichlorophenethylamine and acetaldehyde in the presence of a Lewis acid catalyst. The Mannich reaction involves the condensation of 3,4-dichloroaniline, formaldehyde, and dimethylamine in the presence of a strong acid catalyst.
科学的研究の応用
DIQ has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. DIQ has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-16-7-5-13(11-17(16)20)6-8-18(22)21-10-9-14-3-1-2-4-15(14)12-21/h1-8,11H,9-10,12H2/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNZOWGGEVFJFK-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dichlorophenyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5879944.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5879949.png)




![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5879973.png)

![N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B5879992.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5880000.png)
